Arachidoyl-coa
CAS No.: 15895-27-9
Cat. No.: VC21049465
Molecular Formula: C41H74N7O17P3S
Molecular Weight: 1062.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15895-27-9 |
|---|---|
| Molecular Formula | C41H74N7O17P3S |
| Molecular Weight | 1062.1 g/mol |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate |
| Standard InChI | InChI=1S/C41H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t30-,34-,35-,36+,40-/m1/s1 |
| Standard InChI Key | JYLSVNBJLYCSSW-IBYUJNRCSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
| SMILES | CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Introduction
Chemical Structure and Properties
Arachidonoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of arachidonic acid. It is classified as both an unsaturated fatty acyl-CoA and an arachidonoyl bioconjugate, functionally related to arachidonic acid . This compound plays a crucial role in lipid metabolism and eicosanoid signaling pathways.
Molecular Characteristics
Arachidonoyl-CoA possesses several defining molecular characteristics that determine its biological function and chemical behavior:
| Property | Value |
|---|---|
| Molecular Formula | C41H66N7O17P3S |
| Molecular Weight | 1054.0 g/mol |
| Exact Mass | 1053.344884 |
| Net Charge | 0 |
| Systematic Name | 5Z,8Z,11Z,14Z-eicosatetraenoyl-CoA |
| CAS Registry Number | 17046-56-9 |
The molecule contains multiple functional groups, including the thioester linkage that connects the fatty acid to coenzyme A, enabling its participation in metabolic reactions .
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature, reflecting its structural features and biochemical context:
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Arachidonyl-CoA
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Arachidonoyl-CoA
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Arachidonyl-coenzyme A
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Arachidonoyl-coenzyme A
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C20:4-CoA
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All-cis-5,8,11,14-eicosatetraenoyl-CoA
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Cis-Delta(5,8,11,14)-eicosatetraenoyl-CoA
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(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoyl-CoA
The systematic IUPAC name for this compound is 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-4-({3-[(2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanyl}ethyl)amino]-3-oxopropyl}amino)-2,2-dimethyl-4-oxobutyl] dihydrogen diphosphate} .
Enzymatic Synthesis and Metabolism
The biosynthesis of Arachidonoyl-CoA involves specialized enzymes that catalyze the ATP-dependent formation of a thioester bond between arachidonic acid and coenzyme A.
Acyl-CoA Synthetases
Arachidonoyl-CoA is primarily synthesized by long-chain acyl-CoA synthetases (ACSL), of which there are five isoforms identified in humans and rodents: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6 . These enzymes catalyze the formation of acyl-CoA from fatty acids, ATP, and CoA, with varying specificity for different fatty acid substrates.
Tissue-Specific Synthesis
The synthesis of arachidonoyl-CoA varies significantly between different tissues and species. Research examining human, bovine, rat, and frog retina demonstrated that the synthesis of arachidonoyl-CoA was two- to fourfold higher than that of docosahexaenoyl-CoA in the retinal membranes examined .
In retinal tissue, approximately 60% of the long-chain acyl-CoA synthetase activity was localized in the microsomal fraction, while only 4-7% was found in rod outer segments. This is particularly noteworthy given that rod outer segments contain high concentrations of esterified docosahexaenoate and arachidonate. This distribution pattern suggests that despite the abundance of these fatty acids in rod outer segments, there is minimal turnover through thioester formation .
Enzyme Kinetics
The kinetic parameters of arachidonoyl-CoA synthesis have been characterized in several studies, providing insight into the enzyme's efficiency and regulation:
| Parameter | Value | Conditions |
|---|---|---|
| Km for Arachidonic Acid | 0.03 mM | In platelets |
| Km for ATP | 0.5 mM | In platelets |
| Km for CoA | 0.13 mM | In platelets |
| Km for Mg²⁺ | 2.5 mM | In platelets |
| Optimal pH | 8.0 | In platelets |
| Vmax for Arachidonate | 13.3 nmol/min/mg protein | In retinal microsomes |
| Km for Arachidonate | 40 μM | In retinal microsomes |
| Km for Docosahexaenoate | 9.84 ± 0.86 μM | In retinal microsomes |
| Vmax for Docosahexaenoate | 5.26 ± 0.46 nmol/min/mg protein | In retinal microsomes |
Studies in retinal tissue have shown that the presence of Triton X-100 altered enzyme kinetics, lowering both Km and Vmax values for docosahexaenoate to 7.64 ± 0.11 μM and 3.03 ± 0.12 nmol/min/mg protein, respectively .
Regulation and Inhibition
The regulation of arachidonoyl-CoA synthesis represents an important control point in arachidonic acid metabolism and subsequent eicosanoid production.
Inhibition by Triacsin C
Triacsin C, a compound isolated from Streptomyces culture filtrate, has been identified as a differential inhibitor of acyl-CoA synthetases. Research has shown that triacsin C can be used to selectively inhibit the activity of non-specific long-chain acyl-CoA synthetase while minimally affecting arachidonoyl-CoA synthetase in cell sonicates .
Interestingly, in intact cells, the inhibitory profile is reversed, with arachidonoyl-CoA synthetase showing greater sensitivity to triacsin C than the non-specific enzyme. At a concentration of 1 μg/ml for up to 15 minutes, triacsin C inhibited arachidonoyl-CoA synthetase by more than 90%, while the non-specific acyl-CoA synthetase was inhibited by only 55-60% .
This differential inhibition pattern makes triacsin C a valuable tool for investigating the specific cellular functions of these enzymes and has implications for understanding the regulation of arachidonic acid metabolism in various physiological and pathological contexts.
Competitive Substrate Interactions
Studies have demonstrated competitive interactions between different fatty acid substrates for acyl-CoA synthetase. In human platelets, palmitic acid was shown to inhibit the formation of [14C]arachidonoyl-CoA, while arachidonic acid inhibited the formation of [14C]palmitoyl-CoA when the respective radiolabeled substrates were present . This competitive behavior further supports the hypothesis that a single enzyme may be responsible for activating both arachidonic acid and other long-chain fatty acids.
Biological Significance
Arachidonoyl-CoA serves as a critical intermediate in multiple cellular processes, particularly those related to lipid metabolism and inflammatory signaling.
Role in Eicosanoid Synthesis
Arachidonoyl-CoA plays a key role in regulating the availability of free arachidonic acid, which is the precursor for various eicosanoids including prostaglandins, thromboxanes, and leukotrienes. In platelets, the arachidonoyl-CoA synthetase activity has been proposed to control the level of free arachidonic acid, thereby limiting prostaglandin synthesis in unstimulated cells and capturing free arachidonate from extracellular sources .
Long-chain acyl-CoA synthetase 4 (ACSL4) has been specifically implicated in modulating prostaglandin E2 production, highlighting the importance of arachidonoyl-CoA in inflammatory signaling pathways .
Tissue-Specific Functions
In retinal tissue, the high affinity of acyl-CoA synthetase for polyunsaturated fatty acids, especially docosahexaenoic acid and arachidonic acid, may contribute to the active retention of these fatty acids in the retina . This specialized mechanism helps maintain the unique lipid composition of retinal membranes, which is essential for optimal visual function.
Metabolic Channeling
The formation of arachidonoyl-CoA represents an important step in the metabolic channeling of arachidonic acid. By converting free arachidonic acid to its CoA thioester, the cell can direct this fatty acid toward specific metabolic fates, including incorporation into membrane phospholipids, triglyceride synthesis, or beta-oxidation, depending on cellular requirements .
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